molecular formula C13H12N2O B1667302 Biphenyl-4-ylurea CAS No. 13262-48-1

Biphenyl-4-ylurea

Cat. No.: B1667302
CAS No.: 13262-48-1
M. Wt: 212.25 g/mol
InChI Key: FAVOSJNIJZMFAB-UHFFFAOYSA-N
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Description

Biphenyl-4-ylurea: is an organic compound with the molecular formula C13H12N2O . It consists of a urea group attached to a biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a biochemical reagent and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-4-ylurea can be synthesized through several methods. One common approach involves the reaction of 4-aminobiphenyl with isocyanates . The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various agents to improve yield and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Biphenyl-4-ylurea undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The urea group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Nucleophiles like and can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield This compound oxides , while reduction can produce biphenyl-4-ylamine .

Scientific Research Applications

Biphenyl-4-ylurea has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studies have explored its potential as an inhibitor of various enzymes and its role in biochemical assays.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which biphenyl-4-ylurea exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Biphenyl-4-ylcarbamate
  • Biphenyl-4-ylthiourea
  • Biphenyl-4-ylguanidine

Comparison: Biphenyl-4-ylurea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. Compared to biphenyl-4-ylcarbamate, it has different reactivity and stability. Biphenyl-4-ylthiourea, on the other hand, contains a sulfur atom, which can lead to different biological activities. Biphenyl-4-ylguanidine has a guanidine group, which can affect its binding affinity to various targets.

Properties

IUPAC Name

(4-phenylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVOSJNIJZMFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157673
Record name Biphenyl-4-ylurea
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13262-48-1
Record name N-[1,1′-Biphenyl]-4-ylurea
Source CAS Common Chemistry
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Record name Biphenyl-4-ylurea
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Record name 13262-48-1
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Record name Biphenyl-4-ylurea
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Record name Biphenyl-4-ylurea
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Record name BIPHENYL-4-YLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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